Benzyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate
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Overview
Description
Benzyl 6-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step involves the esterification of the carboxylate group with benzyl alcohol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity. The process is designed to be efficient, cost-effective, and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Benzyl 6-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl 6-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
Spirooxindoles: These compounds share a similar spirocyclic structure and are known for their biological activities, including anticancer and antimicrobial properties.
Spiropyrans: These compounds are photochromic and can switch between different forms under light, making them useful in smart materials.
Uniqueness
Benzyl 6-fluorospiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to its specific fluorine substitution, which can significantly influence its chemical reactivity and biological activity. The presence of the benzyl group also adds to its versatility, allowing for further functionalization and derivatization .
Properties
Molecular Formula |
C20H21FN2O2 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
benzyl 6-fluorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C20H21FN2O2/c21-16-6-7-17-18(12-16)22-14-20(17)8-10-23(11-9-20)19(24)25-13-15-4-2-1-3-5-15/h1-7,12,22H,8-11,13-14H2 |
InChI Key |
CTCSVXZCGJCASQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CNC3=C2C=CC(=C3)F)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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